molecular formula C5H6BF3N2O2 B11905881 (3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11905881
M. Wt: 193.92 g/mol
InChI Key: CCUGYDZJPFZRDR-UHFFFAOYSA-N
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Description

(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazones with nitroolefins to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as Ruppert’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced manufacturing techniques to improve yield and purity.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group.

Properties

Molecular Formula

C5H6BF3N2O2

Molecular Weight

193.92 g/mol

IUPAC Name

[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid

InChI

InChI=1S/C5H6BF3N2O2/c1-2-3(6(12)13)4(11-10-2)5(7,8)9/h12-13H,1H3,(H,10,11)

InChI Key

CCUGYDZJPFZRDR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1C(F)(F)F)C)(O)O

Origin of Product

United States

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